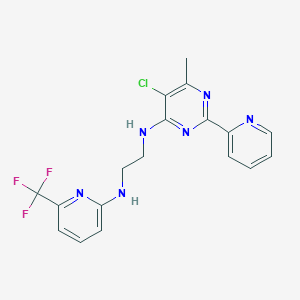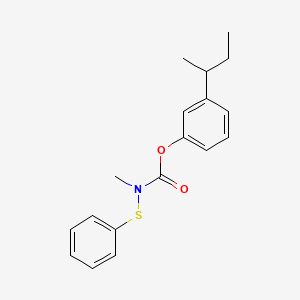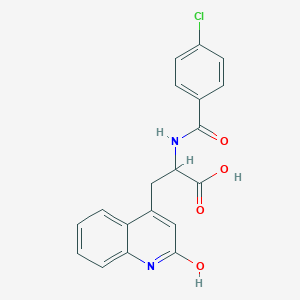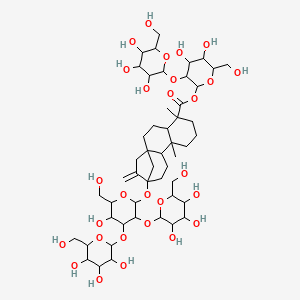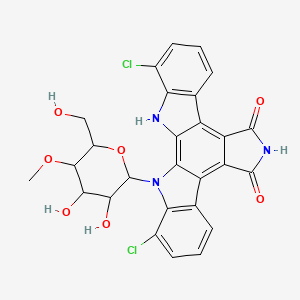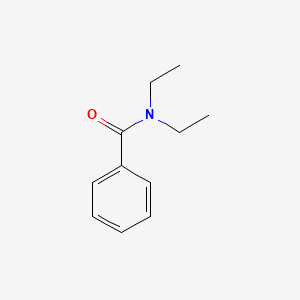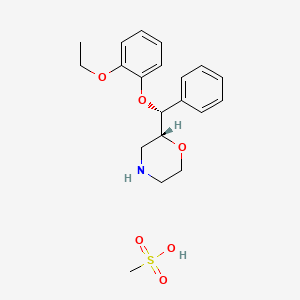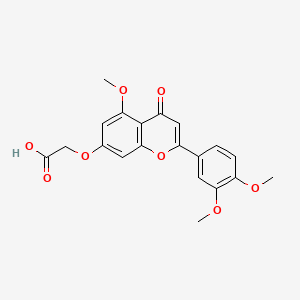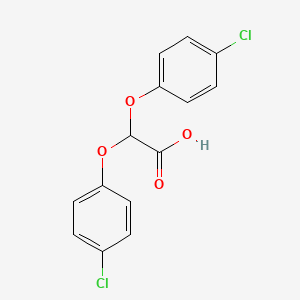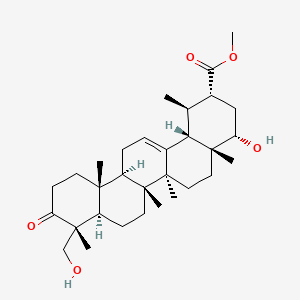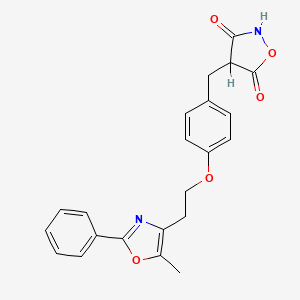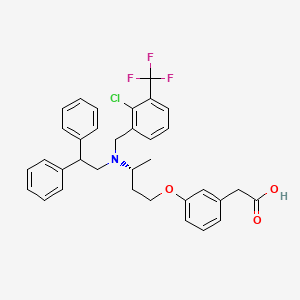
RGX-104 free Acid
Overview
Description
Mechanism of Action
Target of Action
RGX-104 is a potent agonist of the liver-X nuclear hormone receptor (LXR) . The primary targets of RGX-104 are the LXR and the ApoE gene, which it activates via transcriptional modulation .
Mode of Action
RGX-104 modulates innate immunity through the transcriptional activation of the ApoE gene . The activated ApoE binds to its receptor, LRP8, which results in robust inhibition of angiogenesis and depletion of myeloid-derived suppressor cells (MDSCs). This process subsequently activates cytotoxic T-lymphocytes .
Biochemical Pathways
The activation of the ApoE gene by RGX-104 leads to a series of downstream effects. The binding of ApoE to its receptor LRP8 inhibits angiogenesis, a process crucial for tumor growth and metastasis. It also depletes MDSCs, immune cells that suppress the cytotoxic T-lymphocytes that are essential for immune responses against cancer cells .
Result of Action
The action of RGX-104 results in significant anti-tumor activity. The depletion of MDSCs and the activation of cytotoxic T-lymphocytes lead to an enhanced immune response against cancer cells . In a phase 1b trial, RGX-104 demonstrated a disease control rate of 40% with a confirmed partial response in a patient with platinum-refractory small cell lung cancer .
Action Environment
The efficacy of RGX-104 can be influenced by the tumor microenvironment. For instance, the presence of MDSCs, which are associated with resistance to both checkpoint inhibitors and chemotherapy, provides a rationale for combination therapy with RGX-104 . Furthermore, the combination of RGX-104 with taxanes has been shown to counteract MDSC-associated taxane resistance, thereby increasing clinical efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of abequolixron involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions under controlled conditions .
Industrial Production Methods
Industrial production of abequolixron would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The specific industrial methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
Abequolixron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Abequolixron has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study LXR agonists and their effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapy agent.
Medicine: Currently being evaluated in clinical trials for its efficacy in treating various cancers, including non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC)
Comparison with Similar Compounds
Similar Compounds
Ompenaclid (RGX-202): An oral small molecule inhibitor of SLC6A8 that induces apoptosis of colorectal cancer cells.
Uniqueness of Abequolixron
Abequolixron is unique due to its specific mechanism of action as an LXR agonist targeting APOE dysregulation. This unique mechanism allows it to modulate the immune response and inhibit tumor growth through multiple pathways, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDYOBXVOTSA-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-54-2 | |
| Record name | SB 742881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequolixron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABEQUOLIXRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



